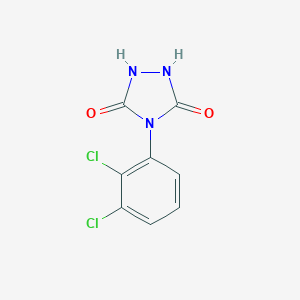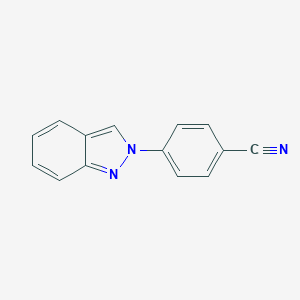![molecular formula C16H17N5O B258536 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It also acts as an inhibitor of enzymes that are involved in the replication of viruses. The compound has been found to target specific proteins and enzymes, which makes it a potential candidate for targeted therapies.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not have any significant adverse effects on normal cells. It has been found to induce apoptosis in cancer cells and has shown to have anti-inflammatory effects. The compound has also been found to have a positive effect on the immune system, which can potentially aid in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine in lab experiments is its specificity towards certain proteins and enzymes, which makes it a potential candidate for targeted therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the use of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine in scientific research. One potential direction is the development of targeted therapies for cancer and neurological disorders. Another potential direction is the use of the compound in the treatment of viral infections. Additionally, further studies can be conducted to investigate the potential of the compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its specificity towards certain proteins and enzymes makes it a potential candidate for targeted therapies. Further studies are needed to fully understand the potential of this compound and its future applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the reaction of 3-methylphenylhydrazine and morpholine with 2,4-dichloro-5-methylpyrimidine in the presence of a base. The product is then purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields such as cancer research, neurological disorders, and infectious diseases. Studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the compound has been studied for its anti-viral activity and has shown promising results in inhibiting the replication of viruses.
Propriétés
Formule moléculaire |
C16H17N5O |
|---|---|
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H17N5O/c1-12-3-2-4-13(9-12)21-16-14(10-19-21)15(17-11-18-16)20-5-7-22-8-6-20/h2-4,9-11H,5-8H2,1H3 |
Clé InChI |
MSVZBRIGZKVLLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
SMILES canonique |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)





![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)